3,3'-dimethyl-N,N'-bis[(E)-phenylmethylidene]biphenyl-4,4'-diamine
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Overview
Description
3,3’-Dimethyl-N,N’-bis[(E)-phenylmethylidene]biphenyl-4,4’-diamine is an organic compound with the molecular formula C30H28N2. This compound is characterized by its biphenyl core, which is substituted with dimethyl groups and bis[(E)-phenylmethylidene] groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-dimethyl-N,N’-bis[(E)-phenylmethylidene]biphenyl-4,4’-diamine typically involves the reaction of 3,3’-dimethylbiphenyl-4,4’-diamine with benzaldehyde derivatives under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl-N,N’-bis[(E)-phenylmethylidene]biphenyl-4,4’-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized biphenyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
3,3’-Dimethyl-N,N’-bis[(E)-phenylmethylidene]biphenyl-4,4’-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-dimethyl-N,N’-bis[(E)-phenylmethylidene]biphenyl-4,4’-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethylbiphenyl-4,4’-diamine: A structurally similar compound with two amino groups and two methyl groups on the biphenyl core.
3,3’-Dimethylbenzidine: Another related compound with similar structural features but different functional groups.
Uniqueness
3,3’-Dimethyl-N,N’-bis[(E)-phenylmethylidene]biphenyl-4,4’-diamine is unique due to its bis[(E)-phenylmethylidene] groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H24N2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-[4-(benzylideneamino)-3-methylphenyl]-2-methylphenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C28H24N2/c1-21-17-25(13-15-27(21)29-19-23-9-5-3-6-10-23)26-14-16-28(22(2)18-26)30-20-24-11-7-4-8-12-24/h3-20H,1-2H3 |
InChI Key |
PRHMEWBJVZJBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=CC=C3)C)N=CC4=CC=CC=C4 |
Origin of Product |
United States |
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